molecular formula C10H15Cl2FN2 B11860323 (6-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride

(6-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride

Cat. No.: B11860323
M. Wt: 253.14 g/mol
InChI Key: MMFJWQYMJPLRRR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride typically involves the functionalization of tetrahydroisoquinoline derivatives. One common method is the C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions . These reactions often involve the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies, where the C(sp3)–H bond of tetrahydroisoquinoline is directly coupled with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar synthetic routes as those used in laboratory settings, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the tetrahydroisoquinoline core.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H15Cl2FN2

Molecular Weight

253.14 g/mol

IUPAC Name

(6-fluoro-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine;dihydrochloride

InChI

InChI=1S/C10H13FN2.2ClH/c11-8-1-2-9-7(5-8)3-4-13-10(9)6-12;;/h1-2,5,10,13H,3-4,6,12H2;2*1H

InChI Key

MMFJWQYMJPLRRR-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1C=C(C=C2)F)CN.Cl.Cl

Origin of Product

United States

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